molecular formula C8H9N3O2 B12345827 5-Pyrimidinecarbonitrile, 1-cyclopropyl-1,2,3,4-tetrahydro-2,4-dioxo-

5-Pyrimidinecarbonitrile, 1-cyclopropyl-1,2,3,4-tetrahydro-2,4-dioxo-

Cat. No.: B12345827
M. Wt: 179.18 g/mol
InChI Key: FNDIFBYTFRGFMZ-UHFFFAOYSA-N
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Description

1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a dioxo group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. Examples include:

  • 1-cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-cyclopropyl-2,4-dioxo-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C8H9N3O2/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12/h5-6H,1-2,4H2,(H,10,12,13)

InChI Key

FNDIFBYTFRGFMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C(=O)NC2=O)C#N

Origin of Product

United States

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